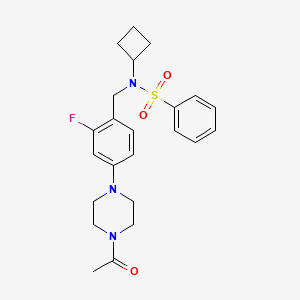
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide: is a complex organic compound with the molecular formula C24H30FN3O3S and a molecular weight of 459.6 g/mol . This compound is primarily used in research and development within the pharmaceutical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a reaction between ethylenediamine and diethylene glycol.
Introduction of the Acetyl Group: The acetyl group is introduced to the piperazine ring using acetic anhydride under acidic conditions.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Cyclobutylation: The cyclobutyl group is added via a cycloaddition reaction.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO) for fluorination.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It interacts with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-Methylpiperazin-1-Yl)-2-Fluorobenzyl]-N-Cyclobutylbenzenesulfonamide
- N-[4-(4-Hydroxyphenyl)-2-Fluorobenzyl]-N-Cyclobutylbenzenesulfonamide
- N-[4-(4-Acetylpiperazin-1-Yl)-2-Chlorobenzyl]-N-Cyclobutylbenzenesulfonamide
Uniqueness
N-(4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl)-N-cyclobutylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound in pharmaceutical research .
Eigenschaften
Molekularformel |
C23H28FN3O3S |
|---|---|
Molekulargewicht |
445.55 |
IUPAC-Name |
N-[4-(4-Acetyl-1-piperazinyl)-2-fluorobenzyl]-N-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C23H28FN3O3S/c1-18(28)25-12-14-26(15-13-25)21-11-10-19(23(24)16-21)17-27(20-6-5-7-20)31(29,30)22-8-3-2-4-9-22/h2-4,8-11,16,20H,5-7,12-15,17H2,1H3 |
InChI-Schlüssel |
PIGCNHMXDYACOO-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=CC=C1)(N(CC2=CC=C(N3CCN(C(C)=O)CC3)C=C2F)C4CCC4)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-SN; 3 SN; 3SN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















